Ethane-1,2-diol;triphenylphosphane

Catalog No.
S3121990
CAS No.
238403-28-6
M.F
C20H21O2P
M. Wt
324.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane-1,2-diol;triphenylphosphane

CAS Number

238403-28-6

Product Name

Ethane-1,2-diol;triphenylphosphane

IUPAC Name

ethane-1,2-diol;triphenylphosphane

Molecular Formula

C20H21O2P

Molecular Weight

324.36

InChI

InChI=1S/C18H15P.C2H6O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1-2-4/h1-15H;3-4H,1-2H2

InChI Key

QSHRKZHIILSUDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(CO)O

Solubility

not available

Solvent and Anti-freeze

  • Ethylene glycol's high boiling point, miscibility with water, and ability to lower freezing point make it a valuable solvent in research.
  • It's used in formulations for biochemical assays, particularly for enzymes that require a non-aqueous environment [Source: Национальный центр биотехнологической информации (National Center for Biotechnology Information), U.S. National Library of Medicine ""].
  • Due to its antifreeze properties, it's used in cryopreservation solutions to prevent ice crystal formation during cell or tissue storage at ultra-low temperatures [Source: Cold Spring Harbor Laboratory ""].

Organic Synthesis

  • Ethylene glycol serves as a building block for synthesizing various organic compounds, including polymers, polyester fibers, and antifreeze formulations.
  • Researchers utilize it in reactions like esterification and etherification to create desired organic molecules [Source: American Chemical Society ""].

Ethane-1,2-diol;triphenylphosphane is a chemical compound that combines the properties of ethane-1,2-diol (commonly known as ethylene glycol) and triphenylphosphane. Ethane-1,2-diol is a simple vicinal diol with the formula C2H6O2\text{C}_2\text{H}_6\text{O}_2, primarily used in antifreeze formulations and as a precursor for polyester production. Triphenylphosphane, on the other hand, is a widely utilized organophosphorus compound known for its role as a ligand in coordination chemistry and as a reagent in organic synthesis. The combination of these two components results in a compound that exhibits unique chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Oxidation: This compound can be oxidized to form phosphine oxides.
  • Reduction: It can also undergo reduction to yield phosphine derivatives.
  • Substitution: The hydroxyl groups present in ethane-1,2-diol are susceptible to substitution with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically conducted under controlled temperatures and inert atmospheres to enhance selectivity and yield .

Research into the biological activity of ethane-1,2-diol;triphenylphosphane is ongoing. Preliminary studies suggest that it may interact with various biomolecules and enzymes, potentially acting as a ligand that binds to metal centers within enzymes, thereby influencing their activity. This interaction could lead to alterations in cellular pathways and processes, making it a candidate for further exploration in therapeutic applications .

The synthesis of ethane-1,2-diol;triphenylphosphane generally involves the reaction of ethane-1,2-diol with triphenylphosphane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In industrial settings, the production process is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient synthesis. The choice of reaction conditions can greatly influence the yield and quality of the final product .

Ethane-1,2-diol;triphenylphosphane has diverse applications across several domains:

  • Organic Synthesis: It serves as a reagent in the formation of phosphine ligands and catalysts.
  • Biological Research: Its potential interactions with biomolecules make it relevant for studies in biochemistry and pharmacology.
  • Industrial Chemistry: The compound is utilized in producing polymers and other industrial chemicals .

Studies on the interactions of ethane-1,2-diol;triphenylphosphane with various biomolecules are crucial for understanding its biological implications. These studies focus on its ability to bind with enzymes and receptors, which could lead to significant insights into its potential therapeutic uses. Further research is necessary to elucidate the specific mechanisms through which this compound exerts its effects at the molecular level .

Similar compounds to ethane-1,2-diol;triphenylphosphane include:

  • Ethylene Glycol (Ethane-1,2-diol): Used extensively as an antifreeze agent and in polyester production.
  • Triphenylphosphane: A key reagent in organic synthesis known for its versatility in forming coordination complexes.

Uniqueness

The uniqueness of ethane-1,2-diol;triphenylphosphane lies in its dual functionality derived from both parent compounds. This combination allows it to participate in a broader range of

Dates

Modify: 2024-04-14

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